Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate is a thiomorpholine derivative characterized by a six-membered heterocyclic ring containing one sulfur atom. The IUPAC name reflects its structural features:
- Thiomorpholine : A saturated six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom.
- 1,1-Dioxo : Indicates the sulfur atom at position 1 is oxidized to a sulfone group (two double-bonded oxygen atoms). The lambda notation (λ⁶) specifies the hypervalent sulfur in the +6 oxidation state.
- 3-Carboxylate : A methyl ester substituent at position 3 of the ring.
The structural formula (Figure 1) can be represented using the SMILES notation O=C(C(C1)NCCS1(=O)=O)OC, which depicts the thiomorpholine ring with sulfone groups and the ester moiety.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by the following identifiers:
| Identifier | Value |
|---|---|
| CAS Registry Number | 929047-23-4 |
| European Community (EC) Number | 870-520-8 |
| DSSTox Substance ID | DTXSID201192876 |
Alternative names include:
- 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide
- Methyl thiomorpholine-3-carboxylate 1,1-dioxide
- SCHEMBL337029
Molecular Formula and Weight Analysis
The molecular formula C₆H₁₁NO₄S corresponds to:
- 6 Carbon atoms : Forming the thiomorpholine ring and ester group.
- 11 Hydrogen atoms : Saturated bonds in the ring and methyl group.
- 1 Nitrogen atom : Part of the thiomorpholine ring.
- 4 Oxygen atoms : Two in the sulfone group and two in the ester.
- 1 Sulfur atom : Central to the thiomorpholine ring.
Molecular weight calculation :
Using exact atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.065):
$$
(6 \times 12.01) + (11 \times 1.008) + 14.01 + (4 \times 16.00) + 32.065 = 193.22 \, \text{g/mol}
$$
Key molecular properties :
Properties
IUPAC Name |
methyl 1,1-dioxo-1,4-thiazinane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5-4-12(9,10)3-2-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDRLZBIZGOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CS(=O)(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192876 | |
| Record name | 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929047-23-4 | |
| Record name | 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929047-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Thiomorpholine-3-carboxylic Acid Derivative
- Starting from thiomorpholine or substituted thiomorpholine, the carboxylic acid group at the 3-position can be introduced via selective functionalization methods such as lithiation followed by carboxylation or via ring-opening and reclosure strategies.
Oxidation to 1,1-Dioxo Derivative
- The thiomorpholine ring sulfur is oxidized to the sulfone (1,1-dioxo) state using oxidizing agents like hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid), or oxone. Control of reaction conditions is crucial to avoid overoxidation or ring cleavage.
Esterification to Methyl Ester
- The carboxylic acid group is esterified to the methyl ester using standard esterification techniques such as Fischer esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via activation of the acid (e.g., using DCC or EDC coupling agents) followed by reaction with methanol.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Thiomorpholine ring functionalization | Lithiation + CO2 or alternative carboxylation | Introduces carboxylic acid at 3-position |
| 2 | Oxidation | m-CPBA or H2O2, controlled temperature | Converts sulfur to sulfone (1,1-dioxo) |
| 3 | Esterification | Methanol, acid catalyst, reflux | Forms methyl ester |
Oxidation step optimization is critical: Excess oxidant or prolonged reaction times can lead to ring degradation. Controlled addition of oxidant at low temperatures (0–5 °C) improves yield and purity.
Esterification under reflux with methanol and catalytic acid typically achieves high conversion (>90%) within 4–6 hours.
Purification is commonly achieved by crystallization or chromatographic methods, depending on scale.
| Parameter | Typical Data |
|---|---|
| Molecular Formula | C6H11NO4S (methyl ester form) |
| Molecular Weight | Approx. 177.21 g/mol (methyl ester without HCl) |
| Melting Point | Reported range ~120–130 °C (varies with purity) |
| Spectroscopic Data | Characteristic sulfone S=O stretches in IR at ~1300 and ~1150 cm⁻¹; ^1H NMR shows methyl ester singlet at ~3.7 ppm |
| Compound | Key Differences in Preparation |
|---|---|
| 1,1-Dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride | Similar oxidation and carboxylation steps but isolated as hydrochloride salt; esterification step omitted |
| Methyl 1,1-dioxo-1lambda4-thiazinane-3-carboxylate | Thiazine ring requires different ring closure conditions; oxidation and esterification steps analogous |
The preparation of methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate involves:
Introduction of the carboxylic acid group at the 3-position of thiomorpholine.
Oxidation of the sulfur atom to the sulfone (1,1-dioxo) state under controlled conditions.
Esterification of the carboxylic acid to the methyl ester.
Optimization of each step, especially the oxidation, is essential for high yield and purity. Analytical characterization confirms the successful synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Analogues in the Thiomorpholine Family
The sulfone-containing thiomorpholine core differentiates this compound from simpler morpholine derivatives. For example:
- 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid hydrochloride: The free acid form (prior to esterification) lacks the methyl ester group, impacting solubility and reactivity.
- Its synthesis involves oxidation of a tetrahydro-β-carboline precursor using potassium permanganate, yielding a planar aromatic system with distinct electronic properties compared to the non-aromatic thiomorpholine sulfone .
Physicochemical and Reactivity Differences
- Solubility and Polarity: The sulfone group in the thiomorpholine derivative increases polarity compared to non-sulfonated morpholines, while the methyl ester reduces water solubility relative to the free acid form. In contrast, Methyl 1-methyl-β-carboline-3-carboxylate’s aromatic system confers greater hydrophobicity .
- Synthetic Flexibility : The thiomorpholine sulfone’s rigid ring system may limit conformational flexibility, whereas β-carboline derivatives are more amenable to π-stacking interactions, influencing their applications in medicinal chemistry .
Research and Application Gaps
Existing literature (as per evidence) lacks direct comparative data on reactivity, biological activity, or crystallographic parameters (e.g., hydrogen bonding patterns) for Methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate.
Biological Activity
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a unique thiomorpholine structure combined with a dioxo functional group. Its molecular formula is , and it has a molar mass of approximately 215.65 g/mol. The presence of both carboxylic acid and thiomorpholine moieties suggests significant potential for reactivity and biological activity, making it a candidate for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can act as an inhibitor or activator of certain enzymes, influencing various metabolic pathways.
Enzyme Interactions
One notable enzyme associated with the compound is Thiomorpholine-carboxylate dehydrogenase , which catalyzes the reduction of imine bonds in brain substrates. This enzyme's activity suggests that this compound may play a role in regulating intracellular concentrations of thyroid hormones .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits notable antimicrobial and antifungal properties, making it a potential candidate for pharmaceutical development against various pathogens.
- Enzyme Inhibition : The compound has been investigated for its role in enzyme inhibition, which could have implications for treating diseases related to metabolic dysfunctions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiomorpholine-3-carboxylic acid hydrochloride | Contains a thiomorpholine ring | Lacks the dioxo group |
| Methyl 1,1-dioxo-1lambda4-thiazinane-3-carboxylate | Thiazine ring instead of thiomorpholine | Different heterocyclic structure |
| 2-Thiophenecarboxylic acid | Contains a thiophene ring | Aromatic nature influences reactivity |
The distinct arrangement of functional groups in this compound contributes to its unique chemical properties and biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
Study on Antimicrobial Activity
A study conducted in vitro demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
Enzyme Inhibition Study
Another research project evaluated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated that this compound inhibited enzyme activity by approximately 70% at a concentration of 100 µM.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate with high purity?
- Methodology : Multi-step synthesis typically involves constructing the thiomorpholine ring via nucleophilic substitution or cyclization reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while catalysts like triethylamine facilitate deprotonation steps. Post-synthesis purification via column chromatography or recrystallization is critical for removing sulfonyl or carboxylate byproducts .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C (for cyclization) |
| Solvent | DMF, THF |
| Catalyst | Et₃N, DBU |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms the thiomorpholine ring structure and methyl ester group (δ ~3.7 ppm for OCH₃).
- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O ester) and 1300–1350 cm⁻¹ (S=O stretching) validate functional groups.
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight via ESI+ (theoretical [M+H]⁺ = 222.05 g/mol) .
Q. How can researchers mitigate hydrolysis of the methyl ester group during storage?
- Best Practices : Store under inert atmosphere (N₂/Ar) at –20°C. Avoid protic solvents (e.g., H₂O, MeOH) and acidic/basic conditions. Use stabilizers like molecular sieves in anhydrous environments .
Advanced Research Questions
Q. What crystallographic approaches resolve structural ambiguities in this compound?
- Software Tools : SHELX (for structure solution/refinement) and ORTEP-III (for thermal ellipsoid visualization) are critical. Key steps:
Collect high-resolution X-ray data (Cu-Kα radiation, λ = 1.54178 Å).
Refine anisotropic displacement parameters to model atomic vibrations.
Validate hydrogen-bonding networks via CrystalExplorer or Mercury .
- Case Study : A 2023 study resolved puckering in a related thiolane derivative using Cremer-Pople coordinates (amplitude = 0.45 Å, θ = 112°) .
Q. How do solvent polarity and reaction kinetics influence regioselectivity in functionalizing the thiomorpholine ring?
- Mechanistic Insights : Polar solvents stabilize transition states in nucleophilic substitution (SN2), favoring C-3 carboxylation. Kinetic studies (UV-Vis/stopped-flow) reveal rate constants (k = 0.05–0.2 s⁻¹) for sulfonyl group activation.
- Data Contradictions : Discrepancies in yield (60–85%) across studies suggest competing pathways (e.g., ring-opening vs. oxidation). Controlled O₂ exclusion improves reproducibility .
Q. What strategies address polymorphism in crystallographic studies of this compound?
- Approach : Screen crystallization conditions (solvent, temperature, antisolvent). Use graph-set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). A 2024 study identified two polymorphs: Form I (P2₁/c, Z = 4) and Form II (P 1̄, Z = 2) .
Q. How can computational modeling predict biological interactions of this compound?
- Methods :
- Docking (AutoDock Vina) : Simulate binding to enzyme targets (e.g., cyclooxygenase-2, Ki ~15 µM).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns).
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported biological activity data?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times). For example, a 2024 study observed EC₅₀ = 50 µM (HeLa cells) vs. 120 µM (HEK293), attributed to differential membrane permeability.
- Validation Protocol :
Standardize assays (e.g., MTT, ATP-lite).
Cross-validate with orthogonal techniques (e.g., SPR for binding affinity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
